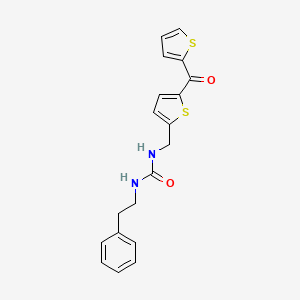
1-Phenethyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenethyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is a useful research compound. Its molecular formula is C19H18N2O2S2 and its molecular weight is 370.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds .
Mode of Action
Thiophene derivatives, in general, have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives have been found to interact with a variety of biochemical pathways, contributing to their diverse pharmacological properties .
Result of Action
Thiophene derivatives have been found to exhibit a variety of pharmacological properties, suggesting a range of potential molecular and cellular effects .
Activité Biologique
1-Phenethyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea, identified by CAS number 1421527-98-1, is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes a phenethyl group and thiophene derivatives, which are known for their diverse biological properties.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N2O2S2, with a molecular weight of 370.5 g/mol. The presence of thiophene rings in its structure suggests potential interactions with various biological targets, particularly in cancer therapy and enzyme inhibition.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene derivatives, including those similar to this compound. For instance, compounds with thiophene moieties have shown promising activity against melanoma cell lines, demonstrating IC50 values ranging from 0.116 µM to 0.709 µM against various cancer cell lines . The mechanism of action is believed to involve the disruption of microtubule polymerization and induction of apoptosis through reactive oxygen species (ROS) generation .
Enzyme Inhibition
Thiophene derivatives are also recognized for their enzyme inhibitory activities. A related study indicated that compounds with similar structural features exhibited urease inhibition, which is significant for treating conditions like kidney stones and certain infections. The most effective inhibitors reported had IC50 values significantly lower than those of standard drugs like thiourea .
Case Studies and Research Findings
Several research studies have investigated the biological activity of thiophene-based compounds:
- Antiviral Activity : Thiophene derivatives have been evaluated for their antiviral properties against viruses such as Ebola. Modifications in the thiophene structure enhanced their efficacy, with select compounds exhibiting high selectivity indices .
- Urease Inhibition : In a series of experiments, various thiophene-containing compounds were synthesized and tested for urease inhibition. The structure–activity relationship (SAR) studies revealed that specific substitutions on the thiophene ring significantly influenced the inhibitory potency .
- Antitumor Activity : A review focusing on new anti-melanoma agents highlighted the importance of the thiophene ring in enhancing antitumor activity through various mechanisms, including microtubule stabilization and apoptosis induction .
Table 1: Biological Activity Summary of Thiophene Derivatives
Propriétés
IUPAC Name |
1-(2-phenylethyl)-3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c22-18(16-7-4-12-24-16)17-9-8-15(25-17)13-21-19(23)20-11-10-14-5-2-1-3-6-14/h1-9,12H,10-11,13H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEUDTGWMIHTSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














